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Compound of Interest

Compound Name: 6-Methylquinolin-7-amine

Cat. No.: B163677 Get Quote

Spectroscopic Profile of 6-Methylquinolin-7-
amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 6-Methylquinolin-7-amine (C₁₀H₁₀N₂), a substituted quinoline with potential applications in

medicinal chemistry and materials science. Due to the limited availability of experimentally

derived data in public databases, this document focuses on theoretically predicted ¹H NMR, ¹³C

NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on

established principles of spectroscopic interpretation and data from analogous molecular

structures. Detailed, standardized experimental protocols for obtaining these spectra are also

provided to aid researchers in the synthesis and characterization of this and similar

compounds.

Introduction
6-Methylquinolin-7-amine is an aromatic heterocyclic compound featuring a quinoline core

substituted with a methyl group at the 6-position and an amino group at the 7-position. The

quinoline scaffold is a privileged structure in drug discovery, appearing in numerous

pharmacologically active agents. The presence of the amino and methyl groups on the
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quinoline ring system offers sites for further functionalization, making it a valuable building

block for the synthesis of more complex molecules. Accurate characterization of this compound

is paramount for its application in research and development. This guide serves to provide an

in-depth, albeit predicted, spectroscopic profile to facilitate its identification and confirmation.

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 6-Methylquinolin-7-amine.

These predictions are derived from the analysis of its chemical structure and comparison with

spectral data of similar compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Methylquinolin-7-amine is expected to show distinct signals for

the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts are

influenced by the electron-donating effects of the amino and methyl groups and the anisotropic

effects of the quinoline ring system.

Table 1: Predicted ¹H NMR Data for 6-Methylquinolin-7-amine

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2 8.5 - 8.7
Doublet of doublets

(dd)
1H

H-3 7.1 - 7.3
Doublet of doublets

(dd)
1H

H-4 7.8 - 8.0 Doublet (d) 1H

H-5 7.4 - 7.6 Singlet (s) 1H

H-8 7.0 - 7.2 Singlet (s) 1H

-CH₃ (at C-6) 2.3 - 2.5 Singlet (s) 3H

-NH₂ (at C-7) 4.0 - 5.0 Broad singlet (br s) 2H

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms

in the 6-Methylquinolin-7-amine molecule. The chemical shifts are predicted based on typical

values for aromatic and heteroaromatic carbons, as well as the electronic effects of the

substituents.

Table 2: Predicted ¹³C NMR Data for 6-Methylquinolin-7-amine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 148 - 152

C-3 120 - 124

C-4 134 - 138

C-4a 125 - 129

C-5 118 - 122

C-6 130 - 134

C-7 140 - 144

C-8 110 - 114

C-8a 145 - 149

-CH₃ (at C-6) 18 - 22

IR Spectroscopy
The infrared spectrum of 6-Methylquinolin-7-amine will be characterized by absorption bands

corresponding to the vibrations of its functional groups. The primary amine group will be

particularly prominent.

Table 3: Predicted IR Absorption Bands for 6-Methylquinolin-7-amine
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Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine)
Symmetric &

Asymmetric Stretch

3300 - 3500 (two

bands)
Medium

C-H (Aromatic) Stretch 3000 - 3100 Medium to Weak

C-H (Methyl) Stretch 2850 - 2960 Medium

C=N & C=C

(Aromatic)
Stretch 1500 - 1650 Strong to Medium

N-H (Amine) Bend 1580 - 1650 Medium

C-N (Aromatic Amine) Stretch 1250 - 1335 Strong

C-H (Aromatic) Out-of-plane Bend 750 - 900 Strong

Mass Spectrometry
The mass spectrum of 6-Methylquinolin-7-amine is expected to show a molecular ion peak

corresponding to its molecular weight (158.20 g/mol ). Fragmentation patterns will likely involve

the loss of small molecules or radicals from the parent ion.

Table 4: Predicted Mass Spectrometry Data for 6-Methylquinolin-7-amine
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m/z Ion
Predicted Fragmentation
Pathway

158 [M]⁺ Molecular Ion

157 [M-H]⁺ Loss of a hydrogen radical

143 [M-NH]⁺ or [M-CH₃]⁺
Loss of an amino radical or a

methyl radical

130 [M-HCN-H]⁺
Loss of HCN followed by a

hydrogen radical

115 [M-HCN-CH₃]⁺
Loss of HCN followed by a

methyl radical

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound such as 6-Methylquinolin-7-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][3] The

solution should be filtered through a pipette with a glass wool plug into a clean, dry 5 mm

NMR tube to remove any particulate matter.[1][3]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is

optimized through a process called "shimming".[4]

¹H NMR Acquisition: A standard one-dimensional proton experiment is run. Key parameters

include the spectral width, acquisition time, and number of scans. A 90° pulse is commonly

used to excite the protons.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically performed to simplify

the spectrum to single lines for each carbon.[5] This requires a larger number of scans than
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¹H NMR due to the low natural abundance of the ¹³C isotope.[5] Key parameters include the

spectral width, relaxation delay, and the number of scans.[6][7]

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier

transform to generate the frequency-domain spectrum. The spectrum is then phased,

baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0

ppm) or the residual solvent peak.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount

of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium

bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.[9] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid

sample is placed directly onto the ATR crystal with minimal preparation.[10][11]

Background Spectrum: A background spectrum of the empty sample compartment (or the

clean ATR crystal) is recorded. This is to subtract the absorbance from atmospheric CO₂ and

water vapor, as well as any absorbance from the sample holder or KBr.[11][12]

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is

recorded. The instrument measures the interference pattern of the infrared light after passing

through the sample, and a Fourier transform is applied to obtain the infrared spectrum.[13]

Data Analysis: The final spectrum is displayed as absorbance or transmittance versus

wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to

the corresponding functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for a solid sample, or after separation by gas chromatography (GC-

MS).[14][15] The sample is vaporized under high vacuum.

Ionization: The gaseous molecules are ionized. Electron Ionization (EI) is a common method,

where a high-energy electron beam bombards the molecules, causing an electron to be
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ejected and forming a molecular ion (M⁺).[14][16][17] This high-energy process often leads

to fragmentation of the molecular ion.[16]

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are

accelerated into a mass analyzer. The analyzer, using magnetic and/or electric fields,

separates the ions based on their mass-to-charge ratio (m/z).[16][17]

Detection: A detector records the abundance of ions at each m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The most abundant ion is called the base peak and is assigned a

relative intensity of 100%.[17]

Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a

new chemical entity like 6-Methylquinolin-7-amine.
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Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion
This technical guide provides a foundational spectroscopic profile for 6-Methylquinolin-7-
amine based on theoretical predictions. The tabulated data for ¹H NMR, ¹³C NMR, IR, and MS,

along with the detailed experimental protocols, offer a valuable resource for researchers

working on the synthesis and characterization of this compound. The predicted data serves as
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a benchmark for the analysis of experimentally obtained spectra, facilitating the structural

elucidation and purity assessment of 6-Methylquinolin-7-amine in various research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b163677#spectroscopic-data-of-6-methylquinolin-7-
amine-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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